N-Chloro-N-(4-chlorophenyl)acetamide
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Overview
Description
N-Chloro-N-(4-chlorophenyl)acetamide, also known as 4’-Chloroacetanilide, is a chemical compound with the molecular formula C8H8ClNO. It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a chlorine atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-(4-chlorophenyl)acetamide can be synthesized through the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetanilides
Scientific Research Applications
N-Chloro-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of N-Chloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A parent compound with similar structure but without the chlorine substitution.
4-Chloroacetanilide: A closely related compound with similar properties and applications.
N-Acetyl-4-chloroaniline: Another derivative with comparable chemical behavior .
Uniqueness
N-Chloro-N-(4-chlorophenyl)acetamide is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
29551-85-7 |
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Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
N-chloro-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H7Cl2NO/c1-6(12)11(10)8-4-2-7(9)3-5-8/h2-5H,1H3 |
InChI Key |
PEUHKDGOEDZRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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